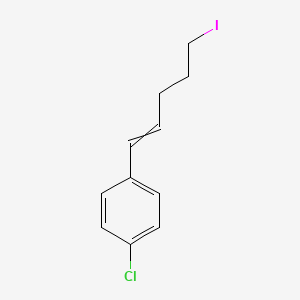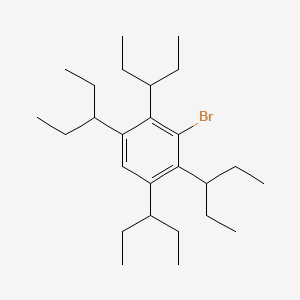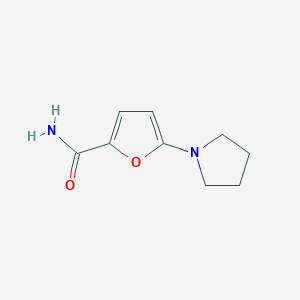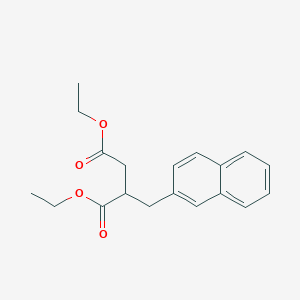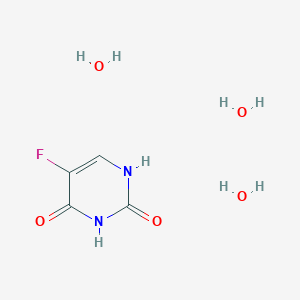
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate, also known as 5-fluorouracil, is a fluorinated pyrimidine analog. It is widely recognized for its use in chemotherapy, particularly in the treatment of various cancers. The compound functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrimidine-2,4-dione typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione often employs large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the production environment .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-fluoro-1H-pyrimidine-2,4-dione include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various fluorinated metabolites, while substitution reactions can yield a range of fluorinated derivatives .
Scientific Research Applications
5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fluorinated pyrimidines.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Widely used in chemotherapy for the treatment of cancers such as colorectal, breast, and stomach cancer.
Industry: Utilized in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound prevents the synthesis of DNA, leading to the death of rapidly dividing cancer cells. Additionally, the compound can be incorporated into RNA and DNA, causing further disruption of cellular processes and ultimately leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine with similar properties.
Fluorouracil: A closely related compound with similar applications in chemotherapy.
Uniqueness
5-fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into nucleic acids. This dual mechanism of action makes it particularly effective in disrupting the proliferation of cancer cells .
Properties
CAS No. |
842164-52-7 |
|---|---|
Molecular Formula |
C4H9FN2O5 |
Molecular Weight |
184.12 g/mol |
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate |
InChI |
InChI=1S/C4H3FN2O2.3H2O/c5-2-1-6-4(9)7-3(2)8;;;/h1H,(H2,6,7,8,9);3*1H2 |
InChI Key |
XHBWXCFSJLHKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
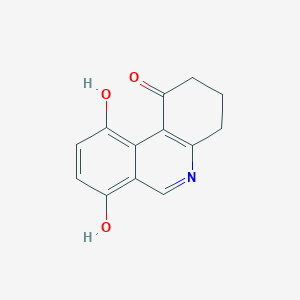

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
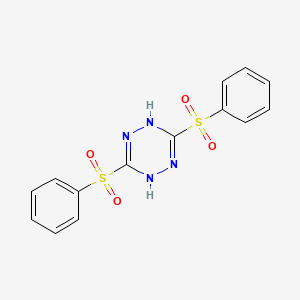
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
